5,7-Dipropyl-1,3-diazaadamantan-6-one

Cannabinoid pharmacology Receptor binding SAR studies

Source 5,7-Dipropyl-1,3-diazaadamantan-6-one exclusively for structure-activity relationship (SAR) studies. The 5,7-dipropyl motif is critical for optimizing Tdp1 enzyme inhibition and non-opioid analgesic efficacy compared to shorter dialkyl analogs. Its documented inertness at CB1/CB2 receptors ensures it is a clean scaffold for rational drug design. Procure with confidence for precise lead optimization.

Molecular Formula C14H24N2O
Molecular Weight 236.35 g/mol
Cat. No. B3829856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dipropyl-1,3-diazaadamantan-6-one
Molecular FormulaC14H24N2O
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESCCCC12CN3CC(C1=O)(CN(C2)C3)CCC
InChIInChI=1S/C14H24N2O/c1-3-5-13-7-15-9-14(6-4-2,12(13)17)10-16(8-13)11-15/h3-11H2,1-2H3
InChIKeyOBYJZRPYMBBDNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dipropyl-1,3-diazaadamantan-6-one Chemical Class and Core Characteristics


5,7-Dipropyl-1,3-diazaadamantan-6-one (CAS 103086-94-8, molecular formula C14H24N2O) is a member of the 1,3-diazaadamantane family—nitrogen-containing structural analogs of adamantane . The diazaadamantane scaffold is characterized by two bridgehead nitrogen atoms, which confer reduced lipophilicity and altered hydrogen-bonding capacity compared to the all-carbon adamantane core . The compound features n-propyl substituents at positions 5 and 7 and a ketone carbonyl at position 6, making it a 5,7-dialkyl-6-oxo-1,3-diazaadamantane derivative. This core structure serves as a privileged scaffold in medicinal chemistry, with applications spanning analgesic, antiviral, antimicrobial, antitumor, and DNA-repair enzyme inhibition studies .

Why Generic Substitution Fails for 5,7-Dipropyl-1,3-diazaadamantan-6-one


Within the 5,7-dialkyl-1,3-diazaadamantan-6-one series, the length and nature of the alkyl substituents at positions 5 and 7 directly modulate biological activity, receptor affinity, and enzyme inhibition potency. Literature evidence demonstrates that replacing the 5,7-dimethyl substituents with 5,7-dipropyl groups alters the lipophilicity and steric bulk of the pharmacophore, which in turn affects target engagement . In the context of analgesic compounds combining diazaadamantane and monoterpene moieties, the propyl-substituted bispidinone precursor (1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one) yields products with distinct pharmacological profiles compared to those derived from the diethyl or dimethyl analogs . Furthermore, for inhibition of the DNA repair enzyme tyrosyl-DNA phosphodiesterase 1 (Tdp1), the inhibition efficiency depends on the length and flexibility of the aliphatic chain at the diazaadamantane scaffold, preventing simple interchangeability of propyl for shorter alkyl congeners . Therefore, procurement decisions for structure–activity relationship (SAR) studies or for use as a specific synthetic intermediate require the exact 5,7-dipropyl substitution pattern.

Quantitative Differentiation Evidence for 5,7-Dipropyl-1,3-diazaadamantan-6-one


Cannabinoid Receptor Binding Affinity: 5,7-Dipropyl vs. Optimized Cannabinoid Scaffolds

5,7-Dipropyl-1,3-diazaadamantan-6-one was evaluated for binding affinity at human CB1 and CB2 receptors expressed in COS cells. The compound exhibited very low affinity, with Ki values greater than 10,000 nM (>10 μM) at both receptor subtypes . This binding profile contrasts starkly with optimized cannabinoid pharmacophores such as compound 16 from the heteroadamantyl cannabinoid series (an oxaadamantane derivative), which demonstrated high-affinity binding for both CB1 and CB2 receptors with Ki values in the nanomolar range . The low CB1/CB2 affinity data for the 5,7-dipropyl-diazaadamantanone core confirms its utility as a clean negative-control scaffold or a modular core that requires further elaboration (e.g., monoterpene conjugation) to achieve target engagement.

Cannabinoid pharmacology Receptor binding SAR studies

Role as Key Precursor for Monoterpene-Conjugated Analgesic Agents

The compound 1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one—the direct bispidinone synthetic precursor of 5,7-dipropyl-1,3-diazaadamantan-6-one—was used as a key building block in the synthesis of diazaadamantane–monoterpene conjugates . These conjugates were explicitly designed as structural analogs of the highly potent analgesic 5,7-dimethyl-1,3-diazaadamantan-6-one derivatives. In the earlier Medicinal Chemistry Research (2015) study, analogous compounds (e.g., compound 5a derived from (−)-myrtenal and a dimethylbispidinone scaffold) demonstrated superior analgesic efficacy compared to diclofenac sodium (10 mg/kg) in both the acetic acid-induced writhing test and the hot plate test, with low acute toxicity (LD50 > 1,000 mg/kg) and no gastric mucosal damage . While quantitative analgesic data for the specific 5,7-dipropyl-monoterpene conjugates were reported in the 2017 Chemistry of Natural Compounds paper, the comparative SAR establishes that the propyl chain length at positions 5 and 7 is a critical structural variable for optimizing analgesic potency in this chemotype .

Analgesic drug discovery Monoterpene conjugation Pain models

Synthetic Yield and Structural Confirmation via Well-Established Mannich Condensation

The synthesis of 5,7-disubstituted 6-oxo-1,3-diazaadamantanes, including the 5,7-dipropyl derivative, proceeds via a one-step double Mannich condensation of the corresponding α,α′-disubstituted acetone (4-heptanone for the dipropyl analog) with hexamethylenetetramine in glacial acetic acid . This method was reported to produce the target 5,7-disubstituted diazaadamantanones in high yields, with structures confirmed by IR and PMR (1H NMR) spectroscopy . The synthetic accessibility of the 5,7-dipropyl congener via this well-validated route makes it a reliable and scalable building block. In contrast, 5-monosubstituted analogs (e.g., 5-methyl- or 5-phenyl-6-oxo-1,3-diazaadamantanes) are noted to be difficult to obtain, requiring more demanding conditions . This synthetic advantage positions the 5,7-dipropyl derivative as a more practical choice for programs requiring multi-gram quantities of the diazaadamantane core.

Synthetic methodology Mannich reaction Heterocyclic chemistry

Tdp1 DNA Repair Enzyme Inhibition: Chain-Length-Dependent Activity

Compounds containing the diazaadamantane scaffold conjugated with monoterpene moieties have been identified as potent inhibitors of human tyrosyl-DNA phosphodiesterase 1 (Tdp1), a DNA repair enzyme of interest in oncology . Critically, the inhibition efficiency was demonstrated to depend on the length and flexibility of the aliphatic substituent attached to the diazaadamantane core . This dependence means that the 5,7-dipropyl substitution pattern is a distinct SAR variable that cannot be substituted with shorter (methyl, ethyl) or longer alkyl chains without altering Tdp1 inhibitory potency. Among synthesized diazaadamantane–monoterpene derivatives, several compounds were shown to be potent inhibitors of a new structural type, with the propyl substituent contributing a specific balance of lipophilicity and conformational flexibility .

DNA repair inhibition Tyrosyl-DNA phosphodiesterase 1 Oncology target

Physicochemical Property Modulation: Lipophilicity and Water Solubility

The 1,3-diazaadamantane scaffold, relative to the all-carbon adamantane core, inherently exhibits reduced lipophilicity and increased water solubility due to the presence of two nitrogen atoms . Within the 5,7-dialkyl series, increasing alkyl chain length from methyl to ethyl to propyl progressively raises the calculated logP and modulates aqueous solubility. While specific experimentally measured logP values for 5,7-dipropyl-1,3-diazaadamantan-6-one are not widely reported in the public domain, the computed SlogP for the diazaadamantane core with propyl substituents is approximately 1.98 . For comparison, the parent 1,3-diazaadamantane (CAS 281-29-8, no alkyl substituents) has a much lower molecular weight (138.21 g/mol) and a markedly different physicochemical profile . The propyl substituents provide an intermediate lipophilicity window that may be optimal for crossing biological membranes while retaining sufficient aqueous solubility—a balance that the methyl or ethyl congeners shift in one direction and longer-chain analogs shift in the other.

Physicochemical properties Drug-likeness Lipophilicity

Validated Application Scenarios for 5,7-Dipropyl-1,3-diazaadamantan-6-one


Analgesic Lead Optimization via Monoterpene Conjugation at Position 2

Researchers developing non-opioid analgesic agents based on the diazaadamantane scaffold can utilize 5,7-dipropyl-1,3-diazaadamantan-6-one as a key intermediate. The compound is converted to its bispidinone precursor (1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one) and subsequently condensed with monoterpenoid aldehydes (e.g., (−)-myrtenal, citral, citronellal) to generate structurally diverse analgesic candidates. The SAR established in published studies indicates that the propyl substituents at positions 5 and 7 contribute to the overall analgesic efficacy profile, and systematic variation of this alkyl chain length is essential for lead optimization . This application is supported by demonstrated in vivo efficacy in acetic acid-induced writhing and hot plate models, with favorable safety profiles (low acute toxicity, no gastric ulcerogenicity) observed for related dimethyl analogs .

Tdp1 Inhibitor Development for Oncology Research

The 5,7-dipropyl-1,3-diazaadamantan-6-one scaffold, when conjugated with monoterpene fragments, yields inhibitors of human tyrosyl-DNA phosphodiesterase 1 (Tdp1), a validated target for sensitizing cancer cells to DNA-damaging chemotherapeutics. The dependency of Tdp1 inhibition potency on alkyl chain length makes the 5,7-dipropyl substitution pattern an essential SAR variable. The compound serves as a platform for generating libraries of Tdp1 inhibitors where the monoterpene fragment is systematically varied while maintaining the optimal propyl chain length at the diazaadamantane core .

Cannabinoid Receptor Probe Development and Negative Control Studies

Given its negligible affinity for CB1 and CB2 receptors (Ki > 10,000 nM at both subtypes), 5,7-dipropyl-1,3-diazaadamantan-6-one can serve as a pharmacologically inert core scaffold for designing cannabinoid receptor probes where target engagement is driven entirely by appended pharmacophores rather than the diazaadamantane core. This makes it particularly valuable for negative control experiments in cannabinoid receptor assay development and for SAR studies aimed at dissecting the contributions of the core versus the side chain to receptor binding affinity .

Quote Request

Request a Quote for 5,7-Dipropyl-1,3-diazaadamantan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.